H-Glu-Obzl

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Amino Acid Derivatives

Select CAS 13030-09-6 when your solid-phase peptide synthesis protocol demands a selectively protected glutamate building block. Unlike the γ-benzyl isomer (CAS 1676-73-9), this α-benzyl ester leaves the γ-carboxyl free for on-resin coupling or post-synthetic modification while enabling N-terminal elongation. The (4S)-configuration is supplied with ≤0.5% D-enantiomer to guarantee chiral integrity for reproducible biological activity in therapeutic peptide programs. Also available as a fully characterized Lisinopril Impurity 5 reference standard with regulatory-compliant documentation to support ANDA submissions. Single-gram to bulk quantities.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 13030-09-6
Cat. No. B555357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu-Obzl
CAS13030-09-6
SynonymsH-Glu-OBzl; 13030-09-6; 1-BenzylL-Glutamate; (S)-4-Amino-5-(benzyloxy)-5-oxopentanoicacid; L-GlutamicAcid1-BenzylEster; HFZKKJHBHCZXTQ-JTQLQIEISA-N; l-glutamicacidalpha-benzylester; l-Glutamicacid,monobenzylester; AmbotzHAA6710; PubChem14921; KSC491O4L; SCHEMBL124387; CTK3J1745; L-glutamicacid-mono-benzylester; MolPort-003-983-025; ZINC2384850; AKOS015902939; AKOS015924090; DS-2288; RTR-004132; AK-47357; AM014493; AJ-114242; AM20020382; B2996
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])N
InChIInChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m0/s1
InChIKeyHFZKKJHBHCZXTQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Glu-Obzl (CAS 13030-09-6): Baseline Procurement & Chemical Identity for Scientific Evaluation


H-Glu-Obzl, also known as L-glutamic acid alpha-benzyl ester, is a protected amino acid derivative with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is a white to off-white crystalline powder with a melting point of 157 °C . This compound is a fundamental building block in organic and peptide chemistry, where the benzyl (Bzl) ester serves as a carboxyl-protecting group on the alpha-carboxyl of L-glutamic acid. This protection strategy is essential for preventing unwanted side reactions during the stepwise assembly of peptide chains in both solution-phase and solid-phase peptide synthesis (SPPS) . Its role is to ensure the correct sequence and high purity of the final peptide by enabling orthogonal deprotection conditions, typically via hydrogenation over a palladium catalyst (Pd/C) or treatment with strong acids .

Why Generic Substitution of H-Glu-Obzl (CAS 13030-09-6) Can Compromise Peptide Synthesis Outcomes


Substituting H-Glu-Obzl with a generic or different protecting group strategy is not trivial and can directly impact synthetic efficiency and final product quality. The benzyl ester protecting group provides a specific orthogonal stability profile: it is stable to the acidic conditions used to remove N-terminal Boc groups in Boc-SPPS, yet it can be selectively cleaved by catalytic hydrogenation . In contrast, other common protecting groups like tert-butyl (OtBu) esters are acid-labile and would be prematurely removed under Boc-deprotection conditions, while methyl esters (OMe) may be less selective or more prone to side reactions. The choice of protecting group is critical to maintaining the integrity of the peptide chain and avoiding costly, low-yield syntheses. Selecting a specific, well-characterized source of H-Glu-Obzl ensures consistency in reactivity and deprotection kinetics, which is essential for reproducible and scalable peptide manufacturing .

H-Glu-Obzl (CAS 13030-09-6) vs. Closest Analogs: A Data-Driven Differentiation Guide for Scientific Selection


Purity Specification: H-Glu-Obzl (≥98% HPLC) vs. H-Glu-Obzl.HCl (≥95%)

The standard commercial form of H-Glu-Obzl (free base) is routinely available with a certified purity of ≥98% by HPLC . This specification is a key differentiator from its common hydrochloride salt analog, H-Glu-Obzl.HCl, which is often supplied with a minimum purity of 95% . For high-stakes peptide synthesis, particularly in automated SPPS, the higher starting purity of the free base translates directly to fewer side reactions, higher crude peptide purity, and less arduous purification, thereby increasing overall synthetic efficiency and yield.

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Amino Acid Derivatives

Stability and Storage: H-Glu-Obzl Storage at 0-8°C vs. H-Glu-Obzl.HCl at Room Temperature

The procurement and long-term storage requirements for H-Glu-Obzl differ from its hydrochloride salt form. The free base, H-Glu-Obzl, is specified for storage at 0-8 °C to ensure stability and prevent degradation . In contrast, its analog H-Glu-Obzl.HCl is often described as stable for shipping and short-term storage at room temperature, with long-term storage recommended at -20°C . This difference in stability profile is a critical operational factor for procurement and inventory management in high-throughput laboratories.

Chemical Stability Peptide Synthesis Reagent Storage

Role as a Key Building Block for Precision Polymers: A Comparison with Alternative Glu Derivatives

H-Glu-Obzl has been utilized as a key monomer in the synthesis of defined peptide-based polymers for biophysical studies, such as determining protein helix-coil stability [1]. This specific application highlights the utility of the OBzl protecting group in creating complex, sequence-defined oligomers that can be subsequently deprotected. While other glutamic acid derivatives like H-Glu-OMe or H-Glu-OtBu can also be polymerized, the orthogonal stability of the benzyl ester to various reaction conditions allows for greater synthetic flexibility in assembling multi-block copolymers compared to more labile esters. This enables the creation of materials with precisely tuned properties that are not easily accessible using other building blocks.

Polymer Chemistry Biomaterials Peptide Synthesis

H-Glu-Obzl (CAS 13030-09-6): Optimal Application Scenarios Based on Quantitative Evidence


High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protection

This is the primary application. H-Glu-Obzl is the building block of choice for introducing a glutamic acid residue with a permanent side-chain protecting group in Boc-SPPS. Its benzyl ester is stable to the TFA treatments used for Boc deprotection but is cleanly removed at the end of the synthesis by strong acids like HF or TFMSA, or via hydrogenation . This orthogonality is essential for the successful synthesis of complex, long, or sensitive peptides, where a purity of ≥98% is critical to minimize deletion sequences and purification burden.

Synthesis of Sequence-Defined Peptide-Based Polymers and Biomaterials

As demonstrated in peer-reviewed literature, H-Glu-Obzl can be used as a monomer for creating sequence-specific polymers . The benzyl protecting group allows for the controlled stepwise assembly of the polymer backbone under conditions that would deprotect other esters. After polymerization, the benzyl groups can be removed to reveal free carboxylates, which can be further functionalized, for instance, by aminolysis to create hydrophilic, water-soluble polymers. This makes H-Glu-Obzl a valuable tool in the design of novel biomaterials, hydrogels, and drug delivery systems.

Development of Glutamic Acid-Derived Active Pharmaceutical Ingredients (APIs) and Bioactive Molecules

H-Glu-Obzl is employed as a key intermediate in the synthesis of more complex bioactive molecules, including β-carboline amino acid ester conjugates with anti-tumor activity . The protected amino acid allows for the introduction of the glutamic acid scaffold into a larger molecular framework with precise control over regiochemistry. The subsequent removal of the benzyl group yields the desired active molecule. Using a high-purity starting material is a standard best practice in medicinal chemistry to ensure the integrity of structure-activity relationship (SAR) studies and the final purity of lead compounds.

Technical Documentation Hub

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